(2-Bromo-6-iodopyridin-4-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-iodopyridin-4-YL)methylamine is an organic compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-iodopyridin-4-YL)methylamine typically involves the halogenation of pyridine derivativesThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-iodopyridin-4-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, which are useful for forming carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. The reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-6-iodopyridin-4-YL)methylamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in targeting specific enzymes and receptors, making it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its reactivity and versatility make it suitable for creating specialized compounds with desired properties .
Mechanism of Action
The mechanism of action of (2-Bromo-6-iodopyridin-4-YL)methylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridines such as:
- 2-Bromo-4-iodopyridine
- 2-Chloro-6-iodopyridine
- 2-Fluoro-6-iodopyridine
Uniqueness
What sets (2-Bromo-6-iodopyridin-4-YL)methylamine apart is the combination of bromine and iodine atoms in the same molecule, which provides unique reactivity patterns. This dual halogenation allows for selective functionalization and the creation of complex molecular architectures .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C6H6BrIN2 |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
(2-bromo-6-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrIN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
InChI Key |
INFIGPQOTSLMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.